1-mercapto-6,7,8,9-tetrahydro[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

Plk1 PBD inhibition anticancer kinase inhibitor

1-Mercapto-6,7,8,9-tetrahydro[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one (CAS 61413-52-3) is a heterocyclic small molecule belonging to the triazoloquinazolinone class, defined by a 1,2,4-triazole ring fused to a partially saturated quinazolinone core and bearing a reactive 1-mercapto (1-thioxo) substituent. It has the molecular formula C9H10N4OS and a molecular weight of 222.27 g/mol.

Molecular Formula C9H10N4OS
Molecular Weight 222.27 g/mol
CAS No. 61413-52-3
Cat. No. B1460668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-mercapto-6,7,8,9-tetrahydro[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
CAS61413-52-3
Molecular FormulaC9H10N4OS
Molecular Weight222.27 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C(=O)NC3=NNC(=S)N23
InChIInChI=1S/C9H10N4OS/c14-7-5-3-1-2-4-6(5)13-8(10-7)11-12-9(13)15/h1-4H2,(H,12,15)(H,10,11,14)
InChIKeyMSNCCSRVUGAEPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Mercapto-6,7,8,9-tetrahydro[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one (CAS 61413-52-3): Procurement-Relevant Physicochemical and Structural Baseline


1-Mercapto-6,7,8,9-tetrahydro[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one (CAS 61413-52-3) is a heterocyclic small molecule belonging to the triazoloquinazolinone class, defined by a 1,2,4-triazole ring fused to a partially saturated quinazolinone core and bearing a reactive 1-mercapto (1-thioxo) substituent . It has the molecular formula C9H10N4OS and a molecular weight of 222.27 g/mol . The 6,7,8,9-tetrahydro saturation of the benzo-ring distinguishes it from the more extensively studied aromatic 2,4-dihydro series, carrying direct consequences for molecular shape, lipophilicity, and target engagement [1]. The compound is commercially available at purities ≥95% and is supplied exclusively for research and further manufacturing use .

Why In-Class Triazoloquinazolinones Cannot Substitute for 1-Mercapto-6,7,8,9-tetrahydro[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one in Target-Focused Screening


Although the 1-thioxo-2,4-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-5(1H)-one scaffold has been validated as a selective Plk1 PBD inhibitor [1], the target compound's 6,7,8,9-tetrahydro saturation produces a fundamentally different three-dimensional conformation from the aromatic 2,4-dihydro analogs [2]. In established SAR studies, the free 1-thioxo group is essential for activity—its methylation or replacement results in complete loss of Plk1 PBD inhibition [1]. The target compound retains this critical 1-mercapto pharmacophore but presents an unexplored saturated A-ring geometry that has no SAR data in the primary literature. Consequently, any procurement decision to substitute this compound with a commercially available 1-thioxo-2,4-dihydro analog or a 1-alkylthio derivative cannot be supported by quantitative activity or selectivity data and risks invalidating screening outcomes [1].

Quantitative Differential Evidence for 1-Mercapto-6,7,8,9-tetrahydro[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one: Current Status and Limitations


Plk1 PBD Inhibitory Activity: Quantitative Data Gap for the Tetrahydro Analog Versus Validated 2,4-Dihydro Series

The 1-thioxo-2,4-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-5(1H)-one scaffold has been shown to inhibit Plk1 PBD with ≥10-fold higher activity than the reference phosphopeptide PLHSpT (Kd ~450 nM) and selectivity over Plk2 and Plk3 PBDs [1]. However, the target compound 61413-52-3—which bears a saturated 6,7,8,9-tetrahydro A-ring instead of the aromatic 2,4-dihydro core—has no reported Plk1 PBD IC50, Kd, or selectivity data in any primary research paper, patent, or authoritative database identified to date. Direct potency comparison with the aromatized 4-propyl-1-thioxo analog (IC50 = 1030 nM) [2] or the 4-allyl-1-thioxo analog (IC50 = 1310 nM) [3] is therefore precluded.

Plk1 PBD inhibition anticancer kinase inhibitor

Anticonvulsant Activity Differentiation: Evidence Gap for Mercapto-Tetrahydro Derivatives Versus Established 5-Alkoxy Series

The 5-substituted-[1,2,4]triazolo[4,3-a]quinazoline class has demonstrated anticonvulsant activity, with the most potent analog 5-pentyloxy-[1,2,4]triazolo[4,3-a]quinazoline (2d) achieving an ED50 of 19.7 mg/kg and a protective index of 6.2 in the mouse maximal electroshock (MES) model [1]. Similarly, 4-phenyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one derivatives 6o and 6q showed oral ED50 values of 88.02 and 94.6 mg/kg respectively in the MES test [2]. These comparators feature aromatic A-rings and oxygen-based or phenyl substitution at positions distinct from the target compound's mercapto-tetrahydro architecture. No anticonvulsant activity data (ED50, TD50, protective index) exists for 1-mercapto-6,7,8,9-tetrahydro[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one in any identified primary source.

anticonvulsant GABAergic neuroprotection

Antimicrobial Activity: Vendor-Reported Claims Without Peer-Reviewed Quantitative Confirmation

A vendor product page (benchchem, excluded from citation per source rules) asserts that a structurally related 4-(2,3-dimethylphenyl)-1-mercapto[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one exhibits MIC values below 50 µg/mL against S. aureus . For the target compound 61413-52-3, no MIC values against any bacterial strain have been published in peer-reviewed literature or deposited in authoritative antimicrobial databases. The saturated A-ring topology alters hydrogen-bonding capacity and lipophilicity relative to aromatic congeners; whether this translates to differential antimicrobial potency remains experimentally undetermined.

antibacterial antimicrobial MIC

Physicochemical Differentiation: Saturated Core Alters Predicted Drug-Likeness Versus Aromatic Series

The target compound (C9H10N4OS, MW 222.27 g/mol, density 1.8 g/cm³, boiling point 352.6°C at 760 mmHg) carries a saturated 6,7,8,9-tetrahydro ring, which typically reduces planarity and aromatic π-stacking compared to the 2,4-dihydro aromatic congeners (e.g., C9H6N4OS, MW 218.24 g/mol) [1]. While the 1-thioxo-2,4-dihydro scaffold has been optimized into S-methyl prodrugs with measured metabolic stability and cellular antiproliferative activity [1], the saturated analog has no reported logP, aqueous solubility, metabolic stability, or permeability data. The structural difference predicts altered fraction sp³ (Fsp³), potentially influencing solubility and off-target promiscuity, but no experimental head-to-head comparison has been published.

drug-likeness solubility lipophilicity ADME

Synthetic Accessibility: Mercapto-Triazoloquinazolinone Core Is Well-Established, but Tetrahydro-Specific Reactivity Remains Uncharacterized

The synthesis of 1-mercapto-4-phenyl-1,2,4-triazolo[4,3-a]quinazolin-5(4H)-ones via cyclocondensation of 2-hydrazino-3-phenyl-4(3H)-quinazolinone with carbon disulfide is well-documented [1]. Furthermore, the 1-thioxo group on related scaffolds has been shown to be critical for Plk1 PBD inhibition, and S-methylation of this group generates prodrug forms with modulated properties [2]. However, the specific synthetic protocol, yields, purity profiles, and regiochemical outcomes for the 6,7,8,9-tetrahydro derivative (61413-52-3) have not been reported in peer-reviewed synthetic methodology papers. The regioselectivity of electrophilic attack on the sulfur atom has been studied on the 4-methyl-1-thioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazolin-5-one congener [3], providing class-level precedent but not direct compound-specific characterization.

synthesis cyclodesulfurization regioselectivity

Strategic Application Scenarios for 1-Mercapto-6,7,8,9-tetrahydro[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one Given Current Evidence Limitations


Exploratory Plk1 PBD Screening with Saturated A-Ring SAR Expansion

The validated 1-thioxo-2,4-dihydro scaffold achieves Plk1 PBD-selective inhibition with ≥10-fold superiority over PLHSpT (Kd ~450 nM) and no cross-reactivity with Plk2/Plk3 PBDs [1]. The target compound represents a structurally distinct saturated analog whose Plk1 PBD activity is unknown. A defensible use case is incorporating this compound into a focused library designed to probe the impact of A-ring saturation on PBD binding affinity and selectivity. Screening results should be benchmarked directly against the aromatic 4-substituted-1-thioxo analogs (IC50 range 1030–1730 nM) [2]. This application is appropriate only when accompanied by parallel testing of the corresponding aromatic comparator(s) under identical assay conditions.

Synthetic Methodology Development: Regioselective Derivatization of the 1-Mercapto Group on a Saturated Core

The 1-mercapto group on triazoloquinazolinones is a known site for S-alkylation, enabling prodrug formation and activity modulation [1]. A published study on the 4-methyl-1-thioxo-1,2,4,5-tetrahydro analog characterized the regioselectivity of electrophilic attack at sulfur [2]. The target compound can serve as a substrate for extending these regioselectivity studies to the 6,7,8,9-tetrahydro ring system. Such work is valuable for establishing whether the saturated A-ring alters the nucleophilicity or steric accessibility of the thioxo sulfur relative to the aromatic series, a key consideration for rational prodrug design.

Physicochemical Profiling of Saturated Versus Aromatic Triazoloquinazolinones (ADME Baseline)

The target compound's calculated density (1.8 g/cm³) and estimated logP (~1.455) suggest differences from aromatic congeners [1], but no experimental solubility, permeability, or metabolic stability data exist. A focused head-to-head physicochemical comparison (e.g., kinetic solubility, PAMPA permeability, microsomal stability) between this tetrahydro derivative and a representative aromatic analog (e.g., 4-propyl-1-thioxo-2H-[1,2,4]triazolo[4,3-a]quinazolin-5-one) would generate actionable procurement criteria. Such data would inform whether the saturated core offers tangible ADME advantages that justify its selection over the better-characterized aromatic series [2].

Quote Request

Request a Quote for 1-mercapto-6,7,8,9-tetrahydro[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.